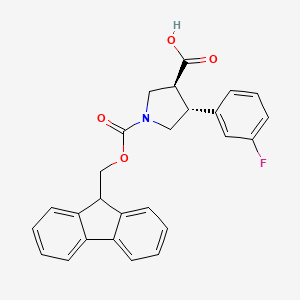

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Description

“(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid” is a fluorinated pyrrolidine derivative protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIORTIFLSIAMQ-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a fluorenyl group, and a carboxylic acid functional group. This unique configuration contributes to its biological activity and potential therapeutic applications.

Structural Characteristics

The stereochemistry of this compound, denoted as (3S,4R), indicates specific spatial arrangements that can significantly influence its biological interactions. The presence of the fluorine atom and the fluorenylmethoxycarbonyl (Fmoc) group enhances lipophilicity and stability, potentially affecting its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Based on predictive models like PASS (Prediction of Activity Spectra for Substances), it is anticipated that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth.

- Neuroprotective Effects : Certain structural analogs have been explored for their potential in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish these activities. Below is a comparative table of compounds with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Fluorinated amino acids | Contains fluorine; similar backbone | Antimicrobial, anticancer |

| Pyrrolidine derivatives | Pyrrolidine ring; various substituents | Enzyme inhibitors |

| Fluorenylmethoxycarbonyl derivatives | Protecting group; enhances stability | Used in peptide synthesis |

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine ring can enhance activity against specific bacterial strains.

- Neuroprotective Research : Investigations into neuroprotective effects have highlighted the potential of similar compounds in mitigating oxidative stress in neuronal cells. For example, certain analogs have been tested in models of neurodegeneration with promising results.

- Inflammation Modulation : Studies on inflammatory pathways have revealed that certain derivatives can significantly reduce cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The Fmoc group plays a crucial role in protecting the amino functionality during reactions, allowing selective modifications that can enhance biological activity.

Comparison with Similar Compounds

Substituent Effects

- In contrast, the 4-bromophenyl analog exhibits greater steric hindrance and polarizability due to bromine’s larger atomic radius. Benzodioxol-5-yl and 3,5-dimethoxyphenyl substituents are electron-rich, which may stabilize charge interactions but reduce solubility in nonpolar media.

Spectroscopic Data

- Mass Spectrometry : All analogs exhibited [M+H]+ ions matching their calculated molecular weights, confirming structural integrity .

- FTIR : The benzodioxol-5-yl analog showed characteristic peaks for urea (1675 cm⁻¹) and aromatic C–H bending (1489 cm⁻¹), absent in the target compound.

Functional and Application Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.